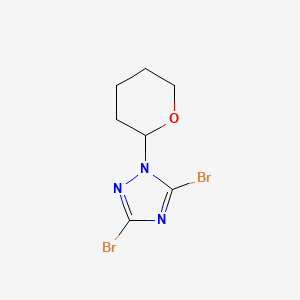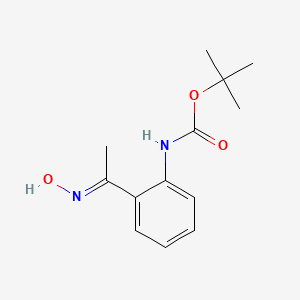![molecular formula C16H18N8O B2597757 N-(2-(pyridin-4-yl)éthyl)-1-(3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide CAS No. 1448036-61-0](/img/structure/B2597757.png)
N-(2-(pyridin-4-yl)éthyl)-1-(3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been performed under green chemistry conditions via multicomponent reactions . The reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by different spectral and elemental analyses .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are characterized by different spectral and elemental analyses .Applications De Recherche Scientifique
Activités antiprolifératives contre les cellules cancéreuses
Le composé a été étudié pour son potentiel en tant qu'agent antiprolifératif contre les cellules cancéreuses. Des chercheurs ont synthétisé des dérivés de ce composé et évalué leur efficacité contre diverses lignées cellulaires cancéreuses humaines. Ces études visent à identifier de nouveaux agents thérapeutiques pour le traitement du cancer .
Inhibition de la LSD1
L'échafaudage [1,2,3]triazolo[4,5-d]pyrimidine, qui comprend notre composé d'intérêt, sert de modèle pour la conception de nouveaux inhibiteurs de la désméthylase 1 spécifique de la lysine (LSD1). Des études de docking suggèrent que les interactions entre l'atome d'azote du cycle pyridine et des résidus spécifiques (par exemple, Met332) contribuent à une meilleure activité inhibitrice de la LSD1 .
Conception et optimisation de médicaments
Compte tenu de sa structure unique, ce composé peut être utilisé comme point de départ pour la conception et l'optimisation de médicaments. Les chercheurs explorent des modifications pour améliorer ses propriétés pharmacologiques, telles que la biodisponibilité, la sélectivité et l'affinité de liaison. Des études computationnelles fournissent des informations sur ses interactions avec les protéines cibles, guidant le développement ultérieur .
Synthèse de systèmes hétérocycliques
La synthèse de la 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazépinone, un nouveau système hétérocyclique, a été réalisée en utilisant une procédure de rétro Diels-Alder (RDA). Cette voie de synthèse ouvre des possibilités pour créer d'autres composés structurellement apparentés avec des applications diverses .
Conclusion
En résumé, le composé « N-(2-(pyridin-4-yl)éthyl)-1-(3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azétidine-3-carboxamide » est prometteur dans divers domaines scientifiques. Sa structure unique et ses applications potentielles justifient des recherches et une optimisation supplémentaires à des fins thérapeutiques. Des chercheurs du monde entier continuent de percer ses propriétés multiformes, contribuant aux progrès de la découverte de médicaments et de la chimie médicinale.
Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation .
Mode of Action
The compound interacts with LSD1, inhibiting its activity . This interaction is facilitated by a hydrogen bond between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 . This results in significant inhibition of LSD1’s activity .
Biochemical Pathways
The inhibition of LSD1 by 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide affects the lysine methylation pathway . This can lead to downstream effects such as the suppression of cancer cell proliferation and migration .
Pharmacokinetics
The compound’s interaction with lsd1 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The result of the compound’s action is the significant inhibition of LSD1’s activity . This leads to the suppression of cancer cell proliferation and migration .
Analyse Biochimique
Biochemical Properties
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in DNA replication and repair, potentially influencing cellular proliferation and response to DNA damage .
Cellular Effects
The effects of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involved in cell growth and apoptosis. By inhibiting specific kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell cycle progression and survival. For instance, in cancer cells, this compound may induce cell cycle arrest and promote apoptosis, thereby reducing cell proliferation .
Molecular Mechanism
At the molecular level, 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide exerts its effects through binding interactions with target biomolecules. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling cascades that are essential for cell growth and division. Additionally, the compound can interact with DNA and RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide vary with dosage. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as toxicity and organ damage have been observed. These effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects .
Metabolic Pathways
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle, thereby affecting overall energy production and utilization within cells .
Transport and Distribution
Within cells and tissues, 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its efficacy and toxicity, depending on the concentration and duration of exposure .
Subcellular Localization
The subcellular localization of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is critical for its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and RNA, as well as in the cytoplasm, where it can affect various signaling pathways. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its specificity and potency .
Propriétés
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-23-14-13(21-22-23)15(20-10-19-14)24-8-12(9-24)16(25)18-7-4-11-2-5-17-6-3-11/h2-3,5-6,10,12H,4,7-9H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTZPRZCHWCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=NC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)

![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)


![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)
